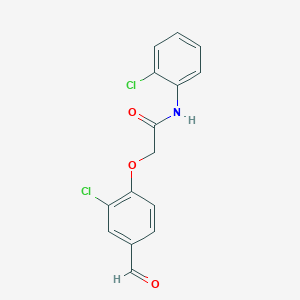

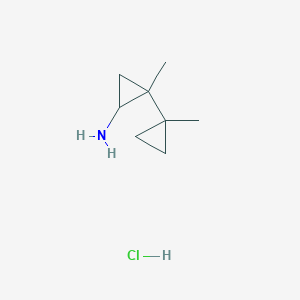

![molecular formula C18H12FN3O2 B2900830 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide CAS No. 866041-31-8](/img/structure/B2900830.png)

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions . For instance, a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions, delivering 5H-chromeno pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of similar compounds includes a chromeno[4,3-d]pyrimidin-2-yl moiety . The exact structure of “N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide” could not be found.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 357.328 and 348.32 , respectively. The exact properties of “this compound” could not be found.Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular processes, including cell cycle regulation and apoptosis .

Mode of Action

For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been known to disrupt dna replication process , which could potentially lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide . These factors could include pH, temperature, and the presence of other compounds or enzymes in the environment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is its specificity towards the this compound system. This specificity allows for the precise inhibition of the system without affecting other cellular processes. However, the off-target effects of this compound can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide. One possible direction is the development of more specific inhibitors that can target the this compound system without affecting other cellular processes. Another direction is the use of this compound in the development of new therapies for genetic diseases. Additionally, the use of this compound can help in the study of gene function and the development of new techniques for genome editing.

In conclusion, this compound is a potent inhibitor of the this compound system, which has significant implications in the field of genetic engineering. The use of this compound can help in the study of gene function and the development of new therapies for genetic diseases. However, its off-target effects can limit its use in certain experiments. Further research is needed to develop more specific inhibitors and to explore the potential applications of this compound in the field of genetic engineering.

Synthesis Methods

The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide involves the reaction of 4-fluorobenzoic acid with 2-amino-6-chloro-5-nitro-4-(trifluoromethyl)pyrimidine in the presence of triethylamine. The resulting intermediate is then treated with 3-hydroxy-2-oxo-2H-chromene-4-carboxylic acid to obtain the final product.

Scientific Research Applications

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide has been found to be a potent inhibitor of the this compound system. This system is widely used for genome editing, and the inhibition of its activity can have significant implications in the field of genetic engineering. The use of this compound can help in the study of gene function and the development of new therapies for genetic diseases.

Safety and Hazards

properties

IUPAC Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHQAQVHEREJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326867 | |

| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866041-31-8 | |

| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

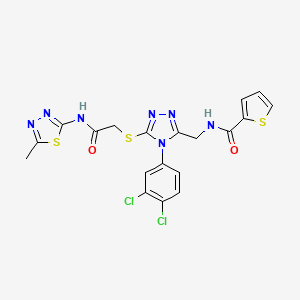

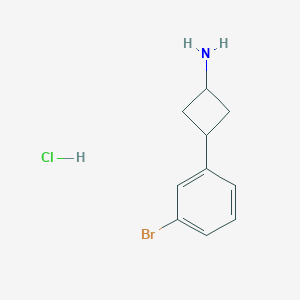

![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)

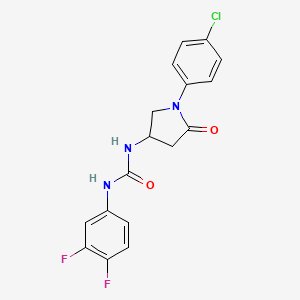

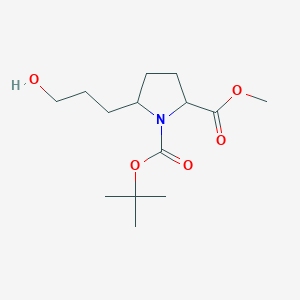

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)

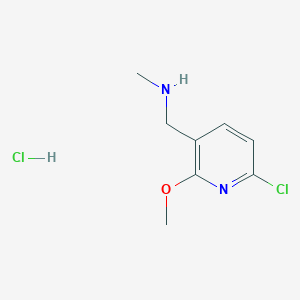

![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)

![2-cyano-3-{3-[(2,4-dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-en-1-yl}-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2900769.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)